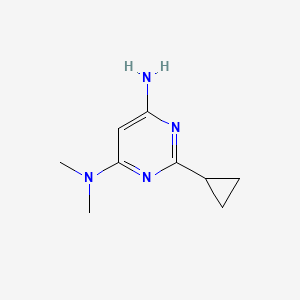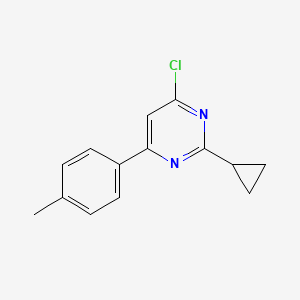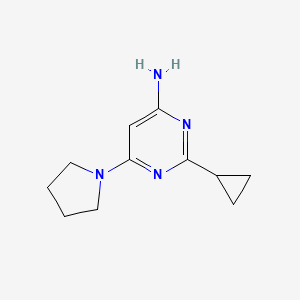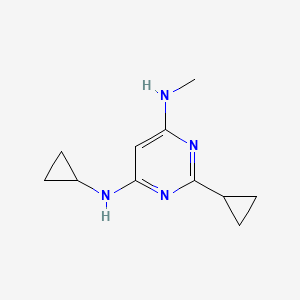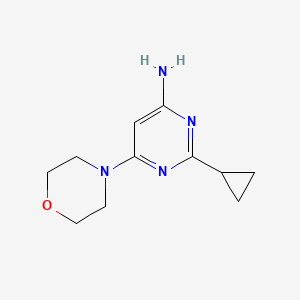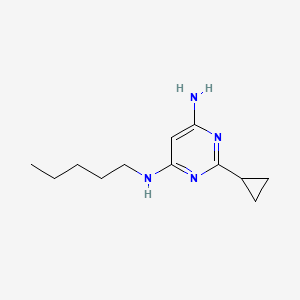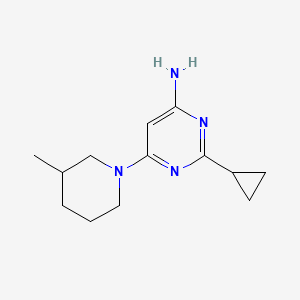![molecular formula C10H10BrN3O B1471693 [1-(4-bromo-2-méthylphényl)-1H-1,2,3-triazol-4-yl]méthanol CAS No. 1513822-88-2](/img/structure/B1471693.png)
[1-(4-bromo-2-méthylphényl)-1H-1,2,3-triazol-4-yl]méthanol
Vue d'ensemble
Description
The compound “[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a methanol group and a bromo-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the 1,2,3-triazole ring and the bromo-methylphenyl group. The bromine atom would likely add significant weight to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the 1,2,3-triazole ring, which can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the bromine atom might increase its density and boiling point .Applications De Recherche Scientifique
Synthèse organique
Ce composé peut servir d'intermédiaire important pour la synthèse organique . Il peut être utilisé dans la production de divers autres composés, contribuant à la diversité et à la complexité de la chimie organique.
Applications agrochimiques
Dans le domaine de l'agrochimie, ce composé peut être utilisé comme intermédiaire dans la synthèse de divers produits agrochimiques . Il peut s'agir de pesticides, d'herbicides et d'autres produits chimiques utilisés en agriculture.
Applications pharmaceutiques
Le composé peut également être utilisé dans l'industrie pharmaceutique . En tant qu'intermédiaire, il pourrait potentiellement être utilisé dans la synthèse de divers médicaments et composés médicinaux.
Domaine des colorants
Dans le domaine des colorants, ce composé peut être utilisé comme intermédiaire . Il pourrait potentiellement contribuer à la production de divers colorants et pigments.
Réactions en position benzylique
Le composé pourrait potentiellement être impliqué dans des réactions en position benzylique . Ces réactions sont très importantes pour les problèmes de synthèse et pourraient inclure la bromation radicalaire des alkylbenzènes .
Intermédiaire pour la 4-méthylméthcathinone
Ce composé peut également être utilisé comme intermédiaire pour la 4-méthylméthcathinone . La 4-méthylméthcathinone est un stimulant synthétique appartenant aux classes des amphétamines et des cathinones.
Mécanisme D'action
The mechanism of action of [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanolthyl-1H-1,2,3-triazol-4-ylmethanol is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in the substrate molecules. This results in the formation of a covalent bond between the compound and the substrate molecule, leading to the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanolthyl-1H-1,2,3-triazol-4-ylmethanol are not well-understood. However, it is believed that the compound may have some effects on the nervous system, as it has been shown to bind to certain receptors in the brain. It is also believed that the compound may have some effects on the cardiovascular system, as it has been shown to increase heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanolthyl-1H-1,2,3-triazol-4-ylmethanol has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it can react with other compounds, leading to unwanted side reactions.
Orientations Futures
The potential future directions for [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanolthyl-1H-1,2,3-triazol-4-ylmethanol are numerous. One potential direction is its use as a reagent in the synthesis of other organic compounds. Additionally, it could be used in the development of new pharmaceuticals and agrochemicals. Furthermore, it could be used as a catalyst in the synthesis of other compounds, such as 1,2,3-triazoles. Finally, further research into its biochemical and physiological effects could lead to the development of new treatments for various diseases.
Propriétés
IUPAC Name |
[1-(4-bromo-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGWNYYXNCLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


